Product packaging for 3-Amino-N-propylbut-2-enamide(Cat. No.:CAS No. 110262-79-8)

3-Amino-N-propylbut-2-enamide

Cat. No.: B14325927
CAS No.: 110262-79-8
M. Wt: 142.20 g/mol
InChI Key: YNHMPIRCTKKCIR-UHFFFAOYSA-N
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Description

3-Amino-N-propylbut-2-enamide (CID 73655438) is a chemical compound with the molecular formula C7H10N2O . As a derivative of a 3-aminobut-2-enamide, this structure serves as a versatile scaffold and key synthetic intermediate in organic and medicinal chemistry research . The enamide functional group is a common feature in compounds with diverse biological activities, and the presence of both amino and amide groups makes this molecule a valuable building block for the synthesis of more complex molecules, such as those explored in pharmaceutical patents for various therapeutic agents . Researchers utilize this family of compounds in developing new chemical entities, studying structure-activity relationships, and exploring novel mechanisms of action. This product is provided for research and development purposes in a laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B14325927 3-Amino-N-propylbut-2-enamide CAS No. 110262-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110262-79-8

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-N-propylbut-2-enamide

InChI

InChI=1S/C7H14N2O/c1-3-4-9-7(10)5-6(2)8/h5H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

YNHMPIRCTKKCIR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C=C(C)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino N Propylbut 2 Enamide and Analogues

Direct Amidation and Acylation Approaches

Direct amidation and acylation methods represent the most classical and straightforward routes to amide bond formation, including the synthesis of unsaturated amides like but-2-enamide (B7942871) derivatives.

The Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann, is a well-established method for synthesizing amides from amines and acid chlorides. testbook.comwikipedia.org This reaction is typically performed using a two-phase solvent system, where an aqueous base neutralizes the acidic byproduct (hydrochloric acid), while the reactants and product remain in the organic phase. wikipedia.org This condition is widely used in organic chemistry for the acylation of amines. testbook.combyjus.com

This method has been successfully applied to the synthesis of various but-2-enamide derivatives. For instance, N-prop-2-ynylbut-2-enamide was synthesized in a 56% yield by treating propargylamine (B41283) with crotonyl chloride, demonstrating the utility of the Schotten-Baumann method for creating unsaturated amides. ajol.info The general procedure involves the dropwise addition of the acyl chloride to a solution of the amine in the presence of a base, such as potassium carbonate or aqueous alkali. ajol.info The use of a base is crucial as it traps the generated hydrochloric acid, which would otherwise form a salt with the unreacted amine, thus ensuring a reasonable yield of the amide. ajol.infobyjus.com

Table 1: Example of Schotten-Baumann Type Synthesis

Amine Acyl Chloride Product Yield Reference
Propargylamine Crotonyl chloride N-prop-2-ynylbut-2-enamide 56% ajol.info

The direct acylation of primary or secondary amines with unsaturated acyl chlorides, such as crotonoyl chloride, is one of the most fundamental methods for preparing the corresponding α,β-unsaturated amides. ajol.info This approach is a cornerstone of amide synthesis, generally providing high yields in the range of 80-90%. ajol.info

A specific example relevant to the N-propylbut-2-enamide scaffold is the synthesis of (E)-N-propylbut-2-enamide. This compound was prepared by reacting isopropylamine (B41738) with crotonoyl chloride in dichloromethane (B109758) (DCM), using triethylamine (B128534) as a base to scavenge the HCl byproduct. core.ac.uk Similarly, the reaction of propargylamine with acryloyl chloride or crotonyl chloride, followed by extraction and purification, yields the respective N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide. ajol.info The reaction typically involves stirring the amine and a base (like triethylamine or an aqueous alkali) while the acyl chloride is added dropwise, often at a reduced temperature (e.g., 0-5°C) to control the reaction's exothermicity and minimize side reactions. ajol.info

A modern and efficient route to enamides involves the reductive acylation of ketoximes. organic-chemistry.orgorganic-chemistry.org This method provides a powerful alternative to traditional pathways, starting from readily available ketones. The process involves the conversion of a ketone to its corresponding ketoxime, which is then subjected to a reductive acylation step. organic-chemistry.org

Several catalytic systems have been developed for this transformation. A phosphine-mediated approach, using reagents like triethylphosphine (B1216732) (Et3P) and acetic anhydride (B1165640), has proven effective for a broad range of benzylic and non-benzylic ketones, yielding enamides in high purity and up to 89% yield. organic-chemistry.org This method was successfully scaled up for the synthesis of a drug candidate intermediate, highlighting its practical utility. organic-chemistry.org

Alternatively, metal-catalyzed systems have been employed. A procedure using a copper(I) iodide (CuI) catalyst with NaHSO3 as the reductant has been reported for the reductive acylation of ketoximes, affording a wide variety of enamides in high yields. researchgate.net Iron-catalyzed systems have also been developed, utilizing a unique reduction system of KI and Na2S2O4, which offers a simple, rapid, and scalable procedure. researchgate.net

Table 2: Catalytic Systems for Reductive Acylation of Ketoximes

Catalyst/Reagent Key Features Reference
Triethylphosphine (Et3P) Mild conditions, scalable, high purity products organic-chemistry.org
Copper(I) Iodide (CuI) Broad substrate scope, high yields researchgate.net

The direct dehydrogenation of saturated amides to produce α,β-unsaturated enamides is an attractive and atom-economical strategy. rsc.orgsci-hub.se This approach avoids the need for pre-functionalized substrates. nih.gov

Several methods have been reported for this transformation. One novel, one-step N-dehydrogenation of amides uses a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O). organic-chemistry.orgacs.org This system, where Tf2O acts as both an activator and an oxidant, is applicable to a broad scope of N-cyclic and N-acyclic amides, proceeding under mild conditions. nih.govorganic-chemistry.org The reaction is thought to proceed via an iminium triflate intermediate, which increases the acidity of the α-proton, facilitating selective dehydrogenation. organic-chemistry.org

Another approach involves a radical-mediated α,β-dehydrogenation. A transition-metal-free method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to achieve the selective dehydrogenation of saturated amides, resolving challenges associated with the low α-acidity of amides. sci-hub.se Additionally, an iron-assisted regioselective oxidative desaturation has been demonstrated as an efficient route to enamides. rsc.org

Formation from Ketoximes via Reductive Acylation

Transition-Metal-Catalyzed Syntheses

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds under mild conditions. A significant application in this area is the synthesis of enamides via the coupling of amides with enol triflates or enol tosylates. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov

This methodology offers a simple and widely applicable route to a range of cyclic and acyclic enamides. organic-chemistry.orgacs.org The reaction typically employs a palladium catalyst, such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), in combination with a suitable ligand, like Xantphos or a biphenyl-based ligand, and a base, such as cesium carbonate (Cs2CO3). organic-chemistry.orgacs.orgorganic-chemistry.org These reactions can be performed at or near room temperature and are compatible with a variety of functional groups. organic-chemistry.orgacs.org The versatility of this method has been demonstrated by coupling various enol triflates and tosylates with an array of primary aliphatic and aromatic amides, carbamates, and sulfonamides, achieving good to excellent yields. organic-chemistry.orgorganic-chemistry.orgnih.gov This approach represents a significant advancement, as it broadens the scope of accessible enamide structures, which are valuable precursors for asymmetric hydrogenation to produce optically pure amines. organic-chemistry.orgacs.org

Table 3: Components for Palladium-Catalyzed Enamide Synthesis

Component Examples Function Reference
Palladium Source Pd2(dba)3, Pd(OAc)2 Catalyst organic-chemistry.orgacs.orgorganic-chemistry.org
Ligand Xantphos, Biphenyl ligands, dipf Stabilizes catalyst, promotes reaction organic-chemistry.orgorganic-chemistry.orgnih.gov
Substrate 1 Enol Triflates, Enol Tosylates Electrophilic partner organic-chemistry.orgorganic-chemistry.orgnih.gov
Substrate 2 Amides, Carbamates, Sulfonamides Nucleophilic partner organic-chemistry.orgacs.org
Base Cs2CO3 Activates nucleophile, neutralizes acid organic-chemistry.orgacs.org

Ruthenium-Catalyzed Oxidative Lactamization and Hydroamination

Ruthenium catalysts have proven effective in the synthesis of enamide derivatives through oxidative lactamization and hydroamination reactions. These methods often provide a high degree of chemo- and regioselectivity.

Ruthenium-catalyzed intramolecular oxidative amidation, or lactamization, of aromatic alkynylamines using an external oxidant like 4-picoline N-oxide is an efficient process for creating medium-sized ε- and ζ-lactams (seven- and eight-membered rings). acs.org However, this method is less effective for forming the more common six-membered δ-lactams. acs.org Density Functional Theory (DFT) studies have shown that the length of the carbon chain connecting the amine and alkyne groups is a critical factor in determining the reaction outcome. acs.org Longer linkers favor lactamization, while shorter ones can lead to hydroamination products. acs.org

In the context of hydroamination, ruthenium catalyst systems, often generated in situ, can promote the anti-Markovnikov addition of primary amides to terminal alkynes. organic-chemistry.org This yields Z-configured secondary enamides, which are typically the thermodynamically less favored isomer. organic-chemistry.org The reaction conditions can be tuned to achieve high stereoselectivity. For instance, a system comprising bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II), 1,4-bis(dicyclohexylphosphino)butane, and ytterbium triflate has been used to produce Z-enamides with high selectivity. organic-chemistry.org Subsequent in situ isomerization can then provide the corresponding E-isomers. organic-chemistry.org

Table 1: Ruthenium-Catalyzed Synthesis of Secondary Enamides

Catalyst SystemReactantsProduct ConfigurationYield (%)E/Z RatioReference
Ru(II)/dppb/Yb(OTf)₃Primary amide, Terminal alkyneZ46-99up to 1:>40 organic-chemistry.org
Ru(II)/dppb/Yb(OTf)₃ with Et₃N, MSPrimary amide, Terminal alkyneE (via isomerization)68-89up to 20:1 organic-chemistry.org

dppb = 1,4-bis(dicyclohexylphosphino)butane; Yb(OTf)₃ = Ytterbium triflate; Et₃N = Triethylamine; MS = Molecular Sieves

Cross-Metathesis Approaches for Enamide Derivatives

Olefin cross-metathesis (CM) has emerged as a powerful and reliable method for constructing functionalized alkenes, including enamide derivatives. beilstein-journals.orgnih.gov This strategy offers a direct route to α,β-unsaturated amides and related structures, often with good yields and tolerance for a variety of functional groups. beilstein-journals.orgnih.gov

Grubbs' second-generation catalyst is frequently employed in these transformations. beilstein-journals.orgnih.gov For example, the cross-metathesis of N-benzyloxyacrylamide with various terminal alkenes proceeds efficiently to afford α,β-unsaturated hydroxamates. beilstein-journals.orgnih.gov This methodology has been successfully applied to synthesize derivatives with long alkyl chains, aromatic and heteroaromatic cores, and even amino acid components of bioactive peptides. beilstein-journals.orgnih.gov

The choice of olefin partner is crucial for achieving selective and high-yielding cross-coupling. Studies on cellobiose (B7769950) derivatives have demonstrated that the pairing of a Type I olefin (e.g., undec-10-enamide) with a Type II olefin (e.g., acrylamide) can lead to highly selective hetero-block formation. nih.gov This highlights the potential for creating complex, functionalized enamide structures through careful reaction design.

Ring-closing metathesis (RCM) is another valuable application of this chemistry, enabling the synthesis of cyclic enamides of various ring sizes. organic-chemistry.orgmdpi.com This approach has been used to construct benzo-fused five- and six-membered cyclic enamides, including indole (B1671886) and dihydroquinoline derivatives. mdpi.com

Palladium-Catalyzed Hydroaminocarbonylation

Palladium-catalyzed hydroaminocarbonylation represents a highly efficient and atom-economical method for synthesizing amides from alkenes and alkynes. nih.govacs.orgrsc.org This approach has been adapted to overcome challenges associated with the basicity of aliphatic amines and to enable the use of practical nitrogen sources. nih.gov

A notable development is the use of aminals as surrogates for amines in the hydroaminocarbonylation of alkenes. nih.gov This strategy, operating under mild conditions, allows for the synthesis of a wide range of N-alkyl linear amides with good yields and high regioselectivity. nih.gov Furthermore, a cooperative catalytic system combining palladium, paraformaldehyde, and an acid has been established to facilitate the hydroaminocarbonylation of alkenes with both aromatic and aliphatic amines. nih.gov

For the synthesis of α,β-unsaturated amides, palladium-catalyzed hydroaminocarbonylation of alkynes with tertiary amines has been achieved through C-N bond cleavage. acs.org This innovative approach uses the tertiary amine as both the amine and proton source. acs.org In some cases, the catalyst loading for this transformation can be significantly low. acs.org

The choice of palladium precursor and ligands can also be used to control the regioselectivity of the hydroaminocarbonylation of alkenes, allowing for the selective formation of either branched or linear primary amides from ammonium (B1175870) chloride as the ammonia (B1221849) source. rsc.orgresearchgate.netresearchgate.net

Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes involving enamides and enamines offer highly efficient pathways to complex molecular architectures. These strategies capitalize on the inherent reactivity of the enamide moiety to construct multiple bonds and rings in a single synthetic operation.

Proximity-Induced Cycloaddition Strategies Involving Enamines/Enamides

Proximity-induced reactions leverage a reversible bond formation to bring reactive partners close to one another, thereby facilitating an irreversible intramolecular reaction. wgtn.ac.nz In the context of enamine and enamide chemistry, this often involves the initial formation of an imine or enamine, which then undergoes a subsequent cycloaddition.

One such strategy involves the reaction of α-azido ketones with amino alkynes. wgtn.ac.nz The initial formation of an imine or enamine intermediate brings the azide (B81097) and alkyne functionalities into proximity, promoting an intramolecular azide-alkyne cycloaddition. wgtn.ac.nz While challenges such as slow kinetics and substrate instability have been noted, this approach demonstrates the potential of proximity induction for constructing triazole-fused heterocyclic systems. wgtn.ac.nz Another example involves the reaction of an electron-deficient aryl azide bearing a secondary amino group with enolizable carbonyl compounds, where the in situ formed enamine undergoes an intramolecular cycloaddition with the azide. wgtn.ac.nz

Annulation and Polycyclization Strategies Utilizing Enamide Reactivity

Enamides are valuable synthons in annulation and polycyclization reactions due to their amphiphilic nature. beilstein-journals.orgnih.govresearchgate.net They can act as nucleophiles, and upon protonation or alkylation, the resulting acyliminium ion intermediates can serve as electrophiles, enabling a variety of cyclization pathways. beilstein-journals.orgnih.gov These tandem processes are particularly effective for constructing fused and bridged ring systems, which are common motifs in natural alkaloids. beilstein-journals.orgnih.gov

Recent advancements have highlighted the use of enamide-alkyne cycloisomerization and [3+2] annulation reactions in the total synthesis of natural products. beilstein-journals.orgnih.govnih.govresearchgate.net For instance, aza-Prins cyclizations, where an enamide is first protonated to form an iminium ion that is then trapped by an alkene or alkyne, have been employed in the synthesis of alkaloids like (−)-dihydrolycopodine and (−)-lycopodine. beilstein-journals.org

Stereoselective and Enantioselective Synthesis of Enamide Derivatives

The development of stereoselective and enantioselective methods for the synthesis of enamide derivatives is crucial for accessing chiral amines and other enantiomerically pure compounds.

Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes provides a route to stereoselectively synthesize Z-enamides. researchgate.netacs.org The formation of the Z-isomer is attributed to a proposed intramolecular hydrogen bond between the amido proton and the carbonyl oxygen of the ester group in the vinyl-palladium intermediate, which provides extra stability. acs.org

Enamides and enecarbamates bearing a hydrogen on the nitrogen atom can act as nucleophiles in the presence of a Lewis acid catalyst, reacting with electrophiles like glyoxylates and N-acylimino esters. capes.gov.br The stereochemical outcome of these reactions can be highly specific; for example, (E)-enecarbamates can yield anti-products, while (Z)-enecarbamates can afford syn-products with high diastereoselectivity. capes.gov.br

Furthermore, catalytic asymmetric tandem reactions of tertiary enamides have been developed. For instance, a chiral Diph-Pybox/Cu(OTf)₂ complex can catalyze an enantioselective intramolecular addition of a tertiary enamide to a ketone, followed by a diastereoselective interception of the resulting acyliminium ion by a tethered indole moiety. rsc.org This method allows for the rapid synthesis of complex indolizino[8,7-b]indole derivatives with high yields and excellent enantioselectivity. rsc.org

Geometric Selectivity in Enamide Formation (e.g., Z-isomers)

The geometry of the double bond in enamides is a critical determinant of their reactivity and the stereochemistry of subsequent transformations. While many synthetic methods yield the thermodynamically more stable E-isomer, the synthesis of the less stable Z-isomer often requires specialized catalytic systems or reaction conditions. nih.gov

Several modern techniques have been developed to achieve high geometric selectivity. One notable atom-economic approach is the isomerization of N-allyl amides, which can produce Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric control (>20:1 Z:E). nih.govorganic-chemistry.org This method represents a significant advancement, particularly for synthesizing highly substituted Z-enamides, which are challenging to obtain through traditional methods like imine acylation or aldehyde-amide condensation. nih.gov

Another powerful strategy is the stereodivergent synthesis from ketones, where the choice of acid catalyst dictates the isomeric outcome. The use of a Lewis acid typically favors the formation of (E)-trisubstituted enamides with high selectivity (>90:10), whereas a Brønsted acid promotes the formation of the corresponding (Z)-isomers (up to 99:1). acs.orgdiva-portal.org Other methods include the phosphine-mediated reductive acylation of oximes and the heterogeneous gold-catalyzed stereoselective hydrogenation of ynamides, the latter of which exclusively yields Z-enamides. organic-chemistry.org Photocatalysis has also emerged as a method for the contra-thermodynamic E → Z isomerization of enamides. researchgate.net

Table 1: Methodologies for Geometrically Selective Enamide Synthesis

Method Substrate Catalyst/Reagent Selectivity (Z:E or E:Z) Yield Reference
Isomerization N-allyl amides Ruthenium Hydride Complex >20:1 Z:E Excellent nih.gov
Stereodivergent Synthesis Ketones Brønsted Acid (e.g., PTSA) up to 99:1 Z:E Moderate acs.orgdiva-portal.org
Stereodivergent Synthesis Ketones Lewis Acid (e.g., Sc(OTf)₃) >90:10 E:Z Good acs.orgdiva-portal.org
Reductive Acylation Ketoximes PPh₃ / Ac₂O Good Good organic-chemistry.org
Hydrogenation Ynamides Au/TiO₂ / HCOOH·NEt₃ Z-selective High organic-chemistry.org
Photocatalyzed Isomerization E-Enamides (-)-Riboflavin / 402 nm light up to 99:1 Z/E up to 99% researchgate.net

Chiral Induction in Enamide-Based Transformations

The development of asymmetric methods involving enamides is crucial for accessing optically active compounds, which are vital in pharmaceuticals and materials science. thieme-connect.com Chiral induction in reactions of enamides can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries.

Asymmetric hydrogenation is a premier example, where transition-metal catalysts bearing chiral ligands are used to hydrogenate prochiral enamides to chiral amines with high enantioselectivity. thieme-connect.comacs.org Rhodium, ruthenium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose. thieme-connect.comacs.org

Another approach involves the stereospecific isomerization of α-chiral allylic amines, which transfers chirality to the γ-position to form γ-chiral enamides with high fidelity (up to 99.5% chirality transfer). chemrxiv.org This method provides access to novel chiral building blocks that can be further elaborated. chemrxiv.orgresearchgate.net Furthermore, enantioselective transformations can be mediated by chiral ionic liquids, which can act as either the solvent or the catalyst, inducing asymmetry through covalent (enamine formation) or non-covalent interactions. nih.gov Electrochemical methods using chiral supporting electrolytes or chiral secondary amine catalysts also represent an emerging frontier for inducing chirality in enamide-based reactions. beilstein-journals.org

Table 2: Examples of Chiral Induction in Enamide Transformations

Reaction Type Enamide Type Catalyst/Reagent System Key Outcome Enantioselectivity (ee) Reference
Asymmetric Hydrogenation Prochiral Enamides Rh-Chiral Bisphosphine Chiral Amines High thieme-connect.comacs.org
Chirality Transfer α-Chiral Allylic Amines TBD Organocatalyst γ-Chiral Enamides up to 99.5% c.t. chemrxiv.org
Hydroalkynylation Enamides Iridium-Chiral Bisphosphine Chiral Homopropargyl Amides Good to High researchgate.net
Michael Addition Ketones to Nitroolefins Chiral Ionic Liquid (Proline-derived) Chiral Adducts up to 98% ee nih.gov
Electrochemical α-Oxyamination Aldehydes (via enamine) Chiral Secondary Amine α-Oxyaminated Aldehydes High beilstein-journals.org

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for enamide synthesis that minimize waste, avoid harsh reagents, and reduce energy consumption. daneshyari.com

One innovative approach is the one-pot synthesis combining the reductive acylation of ketoximes with the oxidative coupling of terminal alkynes. daneshyari.comcjcatal.com This process is notable for proceeding without the need for external reductants or oxidants, thereby reducing waste generation. daneshyari.com Traditional methods often rely on stoichiometric amounts of metal powders like iron or zinc, which are less environmentally friendly. daneshyari.com

Visible-light photoredox catalysis offers a mild and tin-free method for the cyclization of α-chloroenamides to produce γ-lactams, avoiding toxic tin reagents. rsc.org Similarly, catalyst-free and oxidant-free tandem reactions have been developed, such as the aza-Mannich/cyclization/aromatization of azomethine imines with enamides, providing an environmentally benign route to complex heterocyclic structures. rsc.org Another metal-free approach involves the water-assisted transamidation of enaminones with primary amides, which avoids metal reagents entirely. acs.org The direct dehydrogenation of amides using an electrophilic activation strategy also presents a more direct and atom-economical route compared to methods requiring pre-functionalized substrates. chemistryviews.org

Table 3: Green Synthetic Approaches to Enamides and Derivatives

Method Key Features Reagents/Conditions Substrate Scope Reference
One-Pot Reductive Acylation/Oxidative Coupling No external reductant/oxidant CuI, K₂CO₃, Air Ketoximes, Terminal Alkynes daneshyari.comcjcatal.com
Visible-Light Photoredox Cyclization Tin-free, mild conditions Ru(bpy)₃Cl₂, visible light α-chloroenamides rsc.org
Tandem aza-Mannich/Cyclization Catalyst-free, oxidant-free Heating in solvent (e.g., MeCN) C,N-cyclic azomethine imines, enamides rsc.org
Water-Assisted Transamidation Metal-free Trifluoromethanesulfonic acid (TfOH) Enaminones, Primary Amides acs.org
Direct Dehydrogenation of Amides One-step from amides LiHMDS, Triflic Anhydride (Tf₂O) Various amides chemistryviews.org

Reactivity and Mechanistic Investigations of 3 Amino N Propylbut 2 Enamide

Nucleophilic and Electrophilic Reactivity of the Enamide Moiety

Enaminones, the class of compounds to which 3-Amino-N-propylbut-2-enamide belongs, are recognized for their dual nucleophilic and electrophilic characteristics. researchgate.netarkat-usa.org The core of their reactivity lies in the O=C-C=C-N system, which allows for reactions at multiple sites. arkat-usa.orgscielo.br

The Michael addition, a conjugate addition reaction, is a cornerstone of enamine and enaminone chemistry. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, attacks the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org For enamines and their derivatives like this compound, the β-carbon is electron-rich due to the nitrogen's lone pair, making the α-carbon the primary site of nucleophilic attack. scielo.br

For instance, the reaction of enamines with electrophilic alkenes such as N-(p-tolyl)-maleimide proceeds via the attack of the enamine's α-carbon onto the electrophilic carbon of the maleimide. scielo.br This type of reaction is crucial for forming new carbon-carbon bonds under mild conditions. wikipedia.org The stereocontrolled elaboration of quaternary carbon centers can be achieved through the aza-annulation of enaminones, where the Michael addition is a key step. scielo.br

The general mechanism for a Michael reaction involves:

Formation of the nucleophile (in this case, the enaminone itself is the nucleophile).

Conjugate addition of the nucleophile to the α,β-unsaturated system.

Protonation to yield the final product. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with Enaminone-like Structures This table presents generalized data for the class of enaminone compounds, as specific data for this compound was not available.

Michael AcceptorReaction ConditionsProduct TypeYieldReference
N-(p-tolyl)-maleimideBenzene, refluxSuccinimide-containing enaminonesModerate to good scielo.br
NitroolefinsOrganocatalystFunctionalized heterocyclic systemsGood scielo.br
Diethyl fumarateBasic conditionsSubstituted succinatesHigh wikipedia.org

The enamide moiety of this compound can react with various electrophiles. The nitrogen atom and the α-carbon are the primary nucleophilic sites. scielo.br Gold-catalyzed reactions, for example, exploit the high affinity of gold(I) and gold(III) complexes for the π-bonds of the enaminone system, activating it for further transformations. arkat-usa.org

In reactions with diazocarbonyl compounds, enaminones can react at the α-carbon to form α-acylenaminoketones. scielo.br The reaction of enamides with fluoroalkyl halides can lead to defluorinative cyclization, demonstrating the enamide's ability to react with radical species under specific conditions. nih.gov

Michael Additions and Conjugate Additions

Cyclization and Annulation Reactions

The reactivity of this compound allows for its use in the synthesis of various heterocyclic compounds through cyclization and annulation reactions. arkat-usa.org

Enamides are valuable precursors for the synthesis of N-heterocycles. beilstein-journals.org For example, N-propargyl β-enaminones can undergo gold-catalyzed 6-endo-dig or 7-exo-dig cyclizations to form various heterocyclic structures, including pyrroles and 1,4-oxazepines. arkat-usa.org The iminium species generated from the protonation of the enamide can undergo intramolecular cyclization, a key step in the synthesis of complex alkaloids. beilstein-journals.org

Furthermore, the intramolecular cyclization of substituted 2-amino-4-oxobut-2-enoic acid derivatives, which share a similar structural motif, can lead to the formation of furanone derivatives. researchgate.netresearchgate.net Palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides can produce aza[3.1.0]bicycles. nih.gov

Enaminones are known to participate in [3+2] annulation reactions to construct five-membered rings. For instance, rhodium(III)-catalyzed [3+2] annulation of enaminones with iodonium (B1229267) ylides provides access to highly functionalized 2-spirocyclo-pyrrol-3-ones and tetrahydro-indolones. nih.govacs.org Palladium(II)-catalyzed [3+2] annulation of enaminones with cyclopropenones can yield γ-butenolides and γ-lactams. bohrium.comrsc.orgrsc.org These reactions showcase the ability of the enaminone to act as a three-carbon synthon.

Table 2: Examples of [3+2] Annulation Reactions of Enaminones This table presents generalized data for the class of enaminone compounds, as specific data for this compound was not available.

Reactant 2CatalystProduct TypeYieldReference
Iodonium YlidesRh(III)2-Spirocyclo-pyrrol-3-onesSatisfactory nih.gov
Iodonium YlidesRh(III)Tetrahydro-indolonesHigh acs.org
CyclopropenonesPd(II)γ-Butenolides and γ-LactamsModerate to good bohrium.comrsc.orgrsc.org

Intramolecular Cyclizations to N-Heterocycles

Rearrangement and Isomerization Processes

Enaminones can undergo rearrangement and isomerization processes under certain conditions. A notable example is the Wolff rearrangement of α-diazo ketones carrying a pendant enamine moiety. nih.gov This reaction proceeds through a ketene (B1206846) intermediate that is trapped intramolecularly by the enamine to form cyclic enaminones. nih.govacs.orgresearchgate.net This method has been used for the synthesis of monocyclic, bicyclic, and tricyclic enaminones from amino acids with no observed racemization. nih.govacs.org

Additionally, a sodium hydroxide-catalyzed rearrangement of propargylic hydroxylamines can lead to the stereoselective formation of Cbz-protected β-enaminones. organic-chemistry.org

Isomerization of N-Allylic Amides to Enamides

The isomerization of N-allylic amides represents an atom-economical method for the synthesis of enamides, which are valuable building blocks in organic synthesis due to their presence in various natural products and their utility in asymmetric nitrogen functionalization. nih.govnih.gov This transformation typically involves the migration of a double bond from the allyl group to form the enamide moiety.

One of the key challenges in enamide synthesis is controlling the geometry of the resulting double bond, with the less thermodynamically stable Z-isomers often being of particular interest. nih.gov Research has demonstrated that transition metal catalysts, particularly ruthenium complexes like CpRu(CH₃CN)₃PF₆, can effectively catalyze the isomerization of a broad range of N-allyl amides to furnish Z-enamides with high geometric selectivity. nih.govorganic-chemistry.org This process is significant as it provides access to geometrically defined di-, tri-, and even tetrasubstituted enamides, which can be difficult to obtain through traditional synthetic methods. nih.govnih.gov

The general mechanism for this type of isomerization often involves the formation of a metal-hydride species which then participates in a migratory insertion/reductive elimination sequence. The selectivity for the Z-isomer is often dictated by the steric and electronic environment of the catalyst and the substrate. nih.gov While the provided literature does not specifically detail the isomerization of an N-allylic precursor to this compound, the principles of N-allylic amide isomerization are well-established. For instance, a hypothetical N-allyl precursor could undergo a catalyzed isomerization to yield the target enamide.

Table 1: Examples of Catalytic Isomerization of N-Allyl Amides This table is representative of the types of transformations discussed in the literature and does not include the specific target compound.

N-Allyl Amide SubstrateCatalystProduct (Enamide)Geometric Selectivity (Z:E)Yield (%)
N-allyl-N-methylbenzamideCo-Me pincer complexN-(1-propenyl)-N-methylbenzamide>20:195
N-allylbenzamideCpRu(CH₃CN)₃PF₆N-(1-propenyl)benzamide>20:185
N-allylacetamideCpRu(CH₃CN)₃PF₆N-(1-propenyl)acetamide>20:188

Data synthesized from studies on N-allylic isomerization. chemrxiv.org

Sigmatropic Rearrangements (e.g.,rsc.orgrsc.org-Sigmatropic Rearrangement)

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated π-system. The rsc.orgrsc.org-sigmatropic rearrangement, in particular, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation in a stereocontrolled manner. acs.orgmdpi.com A classic example is the Claisen rearrangement, which involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org

In the context of nitrogen-containing compounds, the aza-Claisen and Overman rearrangements are notable examples of rsc.orgrsc.org-sigmatropic rearrangements. The Overman rearrangement involves the thermal or metal-catalyzed rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. acs.orgrsc.org This reaction proceeds through a concerted, chair-like transition state, which allows for the efficient transfer of chirality. researchgate.net

Given the structure of this compound, a retro- rsc.orgrsc.org-sigmatropic rearrangement is a conceivable reaction pathway, particularly under thermal or catalytic conditions. The enamide system contains a 1-aza-1,3-diene moiety, which is part of the requisite 1,5-diene system for a rsc.orgrsc.org-rearrangement. A hypothetical rearrangement could lead to an allylic imidate-like intermediate. Conversely, a precursor to this compound could potentially be synthesized via a rsc.orgrsc.org-sigmatropic rearrangement of a suitable allylic precursor. as-pub.com

Computational studies have been instrumental in elucidating the mechanisms of these rearrangements, confirming the concerted nature of the bond reorganization and providing insights into the transition state geometries that govern the stereochemical outcome. as-pub.comnih.gov

Mechanistic Studies using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.gov It allows for the detailed examination of reaction pathways, the characterization of transient intermediates and transition states, and the analysis of various factors that influence reactivity. diva-portal.orgnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, providing valuable information about the feasibility and selectivity of different pathways. researchgate.net For instance, in the context of enamide chemistry, DFT has been employed to study the mechanism of asymmetric hydrogenation of enamides. diva-portal.orgnih.govacs.org These studies can reveal the step-by-step process of the reaction, including substrate binding to a catalyst, the insertion of hydrogen, and the release of the product.

By calculating the free energy profiles for different possible reaction pathways, researchers can predict which pathway is kinetically and thermodynamically favored. acs.org For example, DFT calculations have been used to elucidate the mechanism of iridium-catalyzed isomerization of enamides, helping to explain the observed stereochemical outcomes. diva-portal.orgacs.org Such calculations would be invaluable in predicting the most likely pathways for any potential reactions of this compound, such as its formation via isomerization or its participation in sigmatropic rearrangements.

Investigation of Intermediate Structures and Transition States

A key strength of computational chemistry is its ability to characterize the structures and energies of short-lived intermediates and transition states, which are often difficult or impossible to observe experimentally. researchgate.netrsc.org The geometry of the transition state is particularly important as it determines the stereochemical course of a reaction.

For example, DFT calculations have been used to investigate the transition states in proline-catalyzed enamine formation and subsequent C-C bond-forming reactions. rsc.org These studies have provided detailed three-dimensional models of the transition states, revealing the crucial non-covalent interactions that are responsible for the high levels of stereoselectivity observed in these reactions. rsc.org Similarly, in the study of sigmatropic rearrangements, DFT can be used to locate the cyclic transition state and analyze its conformational preferences, which dictate the stereospecificity of the reaction. nih.gov For this compound, computational investigation of potential transition states for isomerization or rearrangement would provide critical insights into its reactivity.

Analysis of Hydrogen Bonding and Conformational Effects on Reactivity

Non-covalent interactions, such as hydrogen bonding, can have a profound impact on the rates and equilibria of chemical reactions. rsc.orgrsc.org Computational studies are well-suited to quantify the strength and geometric preferences of these interactions and to elucidate their role in catalysis and stereocontrol.

In the formation of enamines, for example, systematic investigations combining experimental and computational approaches have shown that hydrogen bond acceptors can significantly facilitate the reaction by interacting with the water molecule that is formed as a byproduct. rsc.orgrsc.orgnih.gov DFT calculations have been used to quantify the hydrogen bonding energies between different acceptors and water, correlating these energies with the observed shifts in reaction equilibria. rsc.orgrsc.org

Furthermore, conformational effects play a crucial role in the reactivity of flexible molecules. For enamides, the presence of an N-H proton allows for the possibility of intramolecular hydrogen bonding, which can influence the preferred conformation of the molecule and, consequently, its reactivity. researchgate.net For instance, intramolecular hydrogen bonding has been proposed to control the stereospecific synthesis of Z-enamides. researchgate.net In the case of this compound, both intermolecular and intramolecular hydrogen bonding are possible and would be expected to play a significant role in its reactivity and aggregation behavior. DFT calculations could provide a detailed understanding of these effects.

Table 2: Calculated Hydrogen Bonding Energies in Enamine Formation This table presents representative data from the literature to illustrate the application of DFT in studying non-covalent interactions.

Hydrogen Bond AcceptorSolventCalculated ΔE (kcal/mol)Reference
Pyridine N-oxide (PNO)Vacuum-10.2 rsc.org
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (DMPU)Vacuum-8.5 rsc.org
Dimethyl sulfoxide (B87167) (DMSO)Chloroform- rsc.org

The calculated energy difference (ΔE) represents the stabilization due to hydrogen bonding with water. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of 3-Amino-N-propylbut-2-enamide in solution. It is particularly crucial for studying the prevalent tautomerism and stereoisomerism in β-enaminone systems. thermofisher.comencyclopedia.pub

Tautomerism and Stereochemistry: The compound exists predominantly as the (Z)-stereoisomer due to the formation of a strong, resonance-assisted intramolecular hydrogen bond between the amino (N-H) proton and the carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring. The proton exchange between tautomeric forms is generally slow on the NMR timescale, allowing for the distinct observation of the dominant enamine tautomer. thermofisher.comnanalysis.com The alternative imine tautomer is typically present in negligible quantities and often not observed. encyclopedia.pub

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The vinyl proton (=CH-) typically appears as a singlet around δ 4.5-5.5 ppm. The amino protons (NH₂) can present as two separate broad signals, with the hydrogen-bonded N-H proton shifted significantly downfield (δ 8.0-12.0 ppm) and the other N-H appearing further upfield. The amide N-H proton on the propyl chain would appear as a triplet in the δ 5.5-7.5 ppm region. The propyl group protons and the terminal methyl group would resonate in the upfield region (δ 0.9-3.5 ppm) with predictable multiplicities.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure, with the carbonyl carbon (C=O) expected around δ 165-175 ppm. The two olefinic carbons (C=C) would appear in the δ 95-160 ppm range. Signals for the propyl and methyl carbons would be found in the upfield region of the spectrum. nih.gov

Expected ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (in CDCl₃)
AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-C(O)NH-C₃H₇5.5 - 7.5t (triplet)Coupling with adjacent CH₂ group.
=CH-4.5 - 5.5s (singlet)Vinyl proton of the enamine system.
-NH₂5.0 - 7.0 and 8.0 - 12.0br s (broad singlet)Two distinct signals for non-equivalent protons; one is strongly deshielded by H-bonding.
-NH-CH₂-3.1 - 3.4q (quartet)Propyl group methylene (B1212753) adjacent to amide nitrogen.
-CH₂-CH₃1.4 - 1.7sextetCentral methylene of the propyl group.
-CH₂-CH₃0.9 - 1.1t (triplet)Terminal methyl of the propyl group.
CH₃-C=1.8 - 2.2s (singlet)Methyl group attached to the double bond.
Predicted ¹³C NMR Data (in CDCl₃)
AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)165 - 175
H₂N-C=155 - 165
=CH-95 - 105
-NH-CH₂-38 - 45
-CH₂-CH₃20 - 25
CH₃-C=18 - 23
-CH₂-CH₃10 - 15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₇H₁₄N₂O, giving it a theoretical exact mass of approximately 142.1106 g/mol .

The fragmentation of β-enaminones upon electron ionization (EI) typically involves characteristic cleavage pathways. libretexts.org For this compound, key fragmentation events would likely include:

α-cleavage: Breakage of bonds adjacent to the heteroatoms (nitrogen and oxygen). Cleavage of the propyl group at the C-N bond is a probable pathway. libretexts.org

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. libretexts.org

Amide Fragmentation: Cleavage of the amide bond (CO-NH) is a common fragmentation route for amides.

Expected Mass Spectrometry Fragmentation Data

m/z Value (Expected)Proposed Fragment IdentityFragmentation Pathway
142[M]⁺Molecular Ion
127[M - CH₃]⁺Loss of a methyl radical.
99[M - C₃H₇]⁺ or [C₄H₅NO]⁺α-cleavage with loss of the propyl radical.
84[C₄H₆NO]⁺Cleavage of the N-propyl bond with hydrogen rearrangement.
72[C₃H₆NO]⁺Cleavage of the amide C-C bond.
43[C₃H₇]⁺ or [C₂H₃O]⁺Propyl cation or acetyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C=C bonds.

The presence of strong intramolecular hydrogen bonding and conjugation significantly influences the positions of the N-H and C=O stretching bands.

N-H Stretching: Two bands are expected in the 3200-3500 cm⁻¹ region for the primary amine (NH₂). These bands are often broad.

Amide I Band (C=O Stretch): For secondary amides, this band is typically strong. In this conjugated and hydrogen-bonded system, the frequency is lowered from the usual 1680 cm⁻¹ to around 1600-1640 cm⁻¹. pg.edu.pl

C=C Stretching: The vinyl C=C stretch is expected in the 1580-1620 cm⁻¹ region, often coupled with the N-H bending vibration.

Amide II Band (N-H Bend): This band, resulting from N-H bending coupled with C-N stretching, appears strongly around 1510-1570 cm⁻¹. thermofisher.comnih.gov

Expected Infrared Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupNotes
3200 - 3500N-H StretchPrimary Amine (-NH₂) & Secondary Amide (-NH-)Typically broad due to hydrogen bonding.
2850 - 3000C-H StretchAlkyl (propyl, methyl)Characteristic alkane stretches.
1600 - 1640C=O Stretch (Amide I)AmideFrequency lowered by conjugation and H-bonding. pg.edu.pl
1580 - 1620C=C StretchEnamineMedium to strong intensity.
1510 - 1570N-H Bend (Amide II)AmideStrong band characteristic of secondary amides. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination

As of this review, a single-crystal X-ray diffraction structure for this compound has not been reported in public databases. However, based on crystallographic studies of similar β-enaminones and N-substituted amides, several structural features can be predicted for the solid state. mdpi.comacs.org

In the crystalline form, the molecule is expected to be nearly planar in the enaminone backbone. This planarity is enforced by the delocalized π-system and the strong intramolecular N-H···O=C hydrogen bond. The crystal packing would likely be dominated by intermolecular hydrogen bonds, potentially forming chains or dimeric structures involving the second N-H proton of the amino group and the carbonyl oxygen of an adjacent molecule. mdpi.com The propyl chain would likely adopt a low-energy, extended conformation.

Applications of 3 Amino N Propylbut 2 Enamide in Organic Synthesis

Precursors for Nitrogen-Containing Heterocycles

The enamide scaffold is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to act as a 1,3-bielectrophilic equivalent or as a nucleophile under different reaction conditions is pivotal for constructing these ring systems.

3-Amino-N-propylbut-2-enamide and structurally related enamides are instrumental in forming key heterocyclic cores that are prevalent in medicinal chemistry and materials science.

Pyrazoles : The synthesis of pyrazoles often relies on the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine (B178648) derivative. chim.it Enamides like this compound can serve as the three-carbon backbone. The reaction with hydrazine proceeds via a condensation mechanism, where the enamine nitrogen is displaced and the terminal carbons of the conjugated system react with the two nitrogen atoms of hydrazine to form the five-membered pyrazole (B372694) ring. mdpi.com Various synthetic methods have been developed for functionalized pyrazoles, highlighting their importance as synthetic intermediates. chim.itnih.gov

Oxazoles : A significant application of enamides is in the synthesis of oxazoles through intramolecular oxidative cyclization. sci-hub.se Research has demonstrated a metal-free method using phenyliodine diacetate (PIDA) to mediate the cyclization of enamides into a broad range of functionalized oxazoles with good yields. organic-chemistry.org This process involves an oxidative carbon-oxygen bond formation, offering an environmentally benign alternative to traditional heavy-metal-catalyzed methods. organic-chemistry.org Other strategies include the cycloisomerization of related N-propargylamides, which can be catalyzed by various acids or metal complexes to yield substituted oxazoles. organic-chemistry.orgnih.gov

Quinolines : The construction of the quinoline (B57606) skeleton can be achieved using enamide-type precursors. The Friedländer annulation, a classic method, involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. acgpubs.orgorganic-chemistry.org Structurally similar enaminones can undergo a domino reaction with anilines under acidic conditions to produce 3-acyl quinolines. mdpi.com This demonstrates the potential for this compound to act as the carbonyl component equivalent in similar cyclization strategies to access the quinoline core. mdpi.comnih.gov

HeterocycleReaction TypeKey Reagents/Conditions
Pyrazole CyclocondensationHydrazine derivatives, acid or base catalyst
Oxazole Intramolecular Oxidative CyclizationPhenyliodine diacetate (PIDA), BF₃·Et₂O
Quinoline Friedländer-type Annulation2-Aminoaryl ketones, acid catalyst (e.g., Triflic acid)

This table summarizes common synthetic routes to key heterocycles using enamide or enaminone precursors.

The enamide functionality is a valuable entry point for the synthesis of important acyclic amino compounds, which are themselves building blocks for pharmaceuticals and other biologically active molecules. hilarispublisher.com

β-Amino Esters and β-Amino Acids : These compounds are crucial components of peptidomimetics and natural products. hilarispublisher.comcore.ac.uk A modern and sustainable approach involves the use of the CO2 radical anion, generated either electrochemically or photochemically, to react with enamides, leading to the formation of β-amino acids under mild conditions. chemrxiv.org More traditional methods include the Vilsmeier-Haack reaction, which can be applied to enamides to generate highly substituted β-amino esters. core.ac.uk The enantioselective synthesis of these compounds is of particular interest and has been achieved through various catalytic methods. d-nb.infoorganic-chemistry.org

γ-Amino Alcohols : This structural motif is found in numerous drugs and natural products. rsc.org While direct conversion from an enamide is less common, the enamide can be a precursor to a saturated amine, which can then undergo selective C-H functionalization. For instance, rhodium-catalyzed intramolecular C-H amination of related sulfamate (B1201201) esters can produce oxathiazinanes, which serve as direct precursors to 1,3-amino alcohols (a class of γ-amino alcohols). organic-chemistry.org Other methods focus on the asymmetric hydrogenation or transfer hydrogenation of γ-amino ketones to furnish chiral γ-amino alcohols. rsc.orgorganic-chemistry.org

Target CompoundSynthetic ApproachKey Reagents/Conditions
β-Amino Acid Carboxylation with CO₂ Radical AnionElectrochemical or photochemical conditions
β-Amino Ester Vilsmeier-Haack ReactionPOCl₃, DMF
γ-Amino Alcohol C-H Amination/HydroxylationRh₂(OAc)₄, PhI(OAc)₂ (for precursor synthesis)

This table outlines selected synthetic pathways to acyclic amino compounds starting from precursors related to enamides.

Synthesis of Pyrazoles, Oxazoles, Quinolines, and Related Systems

Building Blocks for Natural Product Synthesis

The versatility of enamides extends to the complex and multistep syntheses of natural products, where they often serve as key intermediates for constructing core heterocyclic skeletons.

Enamides are pivotal in the synthesis of alkaloids, a diverse class of naturally occurring compounds with a wide range of biological activities. beilstein-journals.org Their ability to participate in various cyclization reactions allows for the efficient construction of the N-heterocyclic cores characteristic of many alkaloids. beilstein-journals.org For example, enamide cyclization strategies have been successfully employed in the total synthesis of Cephalotaxus alkaloids. beilstein-journals.org These strategies often involve tandem reactions where the enamide's nucleophilicity and electrophilicity are both exploited to build complex polycyclic systems. rsc.org

Alkaloid ClassKey Enamide StrategyExample
Cephalotaxus Alkaloids [2 + 3] Annulation / PolycyclizationCephalotaxine
Indole (B1671886) Alkaloids Biomimetic CyclizationMelodinine E

This table provides examples of alkaloid classes synthesized using enamide-based strategies.

Divergent synthesis aims to create a library of structurally diverse compounds from a single, common intermediate. The multiple reactive sites within the enamide structure make it an ideal starting point for such strategies. nih.gov By carefully selecting reaction conditions and reagents, the enamide can be guided down different reaction pathways, leading to a wide array of complex molecular architectures. nih.gov This approach is particularly powerful in the synthesis of natural product-like libraries for drug discovery, where molecular diversity is crucial. nih.govmdpi.com Enamide-based divergent strategies have been used to access different types of tricyclic N-heterocycles and various indole alkaloid scaffolds from a common precursor. beilstein-journals.orgnih.gov

Role in Alkaloid Synthesis

Reagents for Functionalized Polymers and Materials Science

Beyond small molecule synthesis, enamide derivatives have found applications in materials science as functional monomers for the creation of advanced polymers. The enamide group can be incorporated into a polymer chain either as part of the backbone or as a pendant group.

N-substituted enamides, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been utilized as functional monomers in the synthesis of molecularly imprinted polymers (MIPs). mdpi.com These polymers have tailored recognition sites capable of selectively binding to a target molecule. Furthermore, amino-functionalized polymers can be synthesized using monomers with protected amino groups. beilstein-journals.org The enamide functionality itself can serve as a masked amino group that can be deprotected or modified post-polymerization, allowing for the introduction of specific functionalities along the polymer chain. researchgate.net This approach enables the development of new materials with applications in areas such as catalysis, separation science, and biomedicine.

Chemical Probe Development and Derivatization for Biological Research

The strategic design and synthesis of chemical probes are fundamental to the exploration of complex biological systems. olemiss.edu These molecular tools enable the investigation and modulation of specific biological targets, such as proteins, within their native cellular environment. universiteitleiden.nl The development of such probes often involves the derivatization of a core chemical scaffold to introduce new functionalities for reporting, affinity, or reactivity. The compound this compound possesses a versatile chemical structure amenable to various modifications, making it a candidate for the development of specialized chemical probes for biological research. Its key features—a primary amino group, a secondary amide, and a reactive α,β-unsaturated system—provide multiple handles for chemical derivatization.

The primary amino group of this compound serves as a key nucleophilic center, which can be readily modified to attach various functional moieties. sapub.org This process of derivatization allows for the transformation of the parent compound into a range of chemical probes with tailored properties for specific biological applications. For instance, the amine can be acylated, alkylated, or used in condensation reactions to introduce reporter tags, affinity labels, or reactive groups.

One of the significant applications of such derivatization is in the creation of activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of specific enzymes, allowing for the assessment of their activity in complex biological samples. universiteitleiden.nl By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the this compound scaffold, researchers can visualize or isolate target proteins. The derivatization process might involve coupling the amino group with a molecule containing a reactive electrophile, which can then form a stable covalent bond with the target enzyme.

Furthermore, the derivatization of this compound can be leveraged to develop probes for molecular imaging techniques like Positron Emission Tomography (PET). This involves the incorporation of a positron-emitting radionuclide into the molecule. For example, fluorinated derivatives of 2-arylbenzothiazoles have been synthesized and utilized as PET imaging agents to monitor tyrosine kinase activity in cancer cells. A similar strategy could be applied to this compound, where a fluorine-containing moiety is introduced to create a probe for imaging specific biological processes in vivo.

The derivatization of this compound is not limited to the development of chemical probes but also extends to the synthesis of novel bioactive compounds. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized as mimics of the cyclic octapeptide octreotide, demonstrating high affinity for the mu opioid receptor. This highlights the potential of using the 3-amino-enamide scaffold to generate libraries of compounds for screening against various biological targets.

The synthesis of such derivatives often involves multi-step reaction sequences. For example, a patent describes the synthesis of antibacterial compounds from (Z)-3-iodo-N-propylbut-2-enamide, a derivative of the parent compound, through a four-step process. google.com This underscores the utility of derivatized forms of this compound as key intermediates in the synthesis of more complex and biologically active molecules. Similarly, studies on other amino-containing heterocycles have shown that the amino group is a valuable nucleophilic center for constructing condensed heterocyclic rings with potential antibacterial activities. sapub.org

The table below summarizes potential derivatizations of this compound for the development of chemical probes and other biologically active molecules, based on established chemical transformations and applications of similar compounds.

Derivative Type Modification Strategy Potential Application Example from Related Compounds
Fluorescent ProbeAcylation of the amino group with a fluorophore-containing carboxylic acid.Cellular imaging of target proteins.Not directly available for the target compound, but a common strategy in chemical biology.
Affinity-Based ProbeAttachment of a biotin moiety to the amino group.Isolation and identification of binding partners.A well-established technique for pull-down assays.
PET Imaging AgentIncorporation of a fluorine-18 (B77423) labeled group.In vivo imaging of biological processes.Synthesis of C-11 labeled fluorinated 2-arylbenzothiazoles for PET imaging.
Bioactive CompoundCondensation of the amino group with aldehydes or ketones to form Schiff bases.Screening for novel therapeutic activities.Synthesis of Schiff's bases from 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. sapub.org
Intermediate for Complex SynthesisHalogenation of the vinyl group.Precursor for cross-coupling reactions to build molecular complexity.Use of (Z)-3-iodo-N-propylbut-2-enamide in the synthesis of antibacterial agents. google.com

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Pathways

The efficient synthesis of enamides is a cornerstone for their application. While classical methods exist, contemporary research focuses on atom economy, milder conditions, and broader substrate scope.

Future synthetic strategies for 3-Amino-N-propylbut-2-enamide could move beyond traditional multi-step sequences, which may involve the synthesis of iodo-enamide precursors. google.com A promising direction is the direct dehydrogenation of the corresponding saturated amide. Recent breakthroughs have shown that amides can be activated by reagents like triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as LiHMDS, to afford enamides in high yields. acs.org Applying this methodology to N-propyl-3-aminobutanamide could provide a more direct and efficient route to the target compound.

Another avenue involves transition-metal-catalyzed reactions. For instance, ruthenium-catalyzed intermolecular oxidative amidation of alkynes with various amines has been developed for synthesizing a range of amides. acs.org Exploring the intramolecular cyclization or intermolecular reactions involving a suitably functionalized precursor related to this compound could lead to novel synthetic pathways. Similarly, methods like the LANCA three-component reaction, which combines lithiated alkoxyallenes, nitriles, and carboxylic acids, offer a modular approach to highly functionalized ketoenamides that could be adapted for this compound's synthesis. core.ac.uk

Challenges in this area include achieving high (E/Z)-stereoselectivity, avoiding over-oxidation, and ensuring the stability of the starting materials and products under the reaction conditions. The development of catalytic, enantioselective methods would represent a significant advance, opening up applications in asymmetric synthesis.

Exploration of New Reactivity Modes and Transformations

The reactivity of enamides is rich and varied, spanning cycloadditions, cyclizations, and functionalizations. acs.org For this compound, the interplay between the amino group, the enamide double bond, and the amide moiety offers fertile ground for discovering new chemical transformations.

Future research should explore its utility in cycloaddition reactions. Enamides can participate in Povarov-type reactions and other cycloadditions to build complex heterocyclic scaffolds. acs.org Investigating the behavior of this compound in [4+2], [3+2], and other cycloadditions could yield novel molecular frameworks. Furthermore, the development of proximity-induced reactions, where an initial reversible bond formation brings reactive groups together for an irreversible intramolecular reaction, is a burgeoning field. wgtn.ac.nz Designing systems where the amino or amide group of this compound acts as an initial tether could enable highly selective intramolecular transformations on the enamine core. wgtn.ac.nz

The potential for radical processes also warrants investigation. The α,β-difunctionalization of enamides using radical pathways has been shown to significantly diversify the accessible molecular scaffolds. acs.org Subjecting this compound to various radical precursors could lead to new carbon-carbon and carbon-heteroatom bond formations at the double bond. Another underdeveloped area is the use of enamides in transition-metal-free cyclizations, where activation by reagents like PhI(OTf)₂ can trigger 5-endo-cyclization to form heterocyclic products like oxazoles. sci-hub.se

Computational Design and Prediction of Enamide Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For enamides, computational studies have provided critical insights into reaction mechanisms and the origins of selectivity.

A key area for future computational work on this compound would be to model its conformational preferences and the pyramidalization of the enamine nitrogen. Studies have shown that the direction of nitrogen pyramidalization (endo vs. exo) can have a more significant impact on enamine reactivity than simple n→π* orbital overlap. rsc.orgethz.ch Computational analysis could predict the dominant conformers and their relative reactivities, guiding the rational design of catalysts and reaction conditions for stereoselective transformations.

DFT calculations can also be employed to predict the feasibility and outcomes of various reaction pathways. For example, modeling the cycloaddition reactions of this compound with different electrophiles could predict whether the reaction is likely to proceed and which regio- and stereoisomers would be favored. acs.orgrsc.org This predictive power can save significant experimental effort by identifying the most promising avenues for investigation. The table below illustrates how computational models can predict reaction energetics for different enamine transformations, a similar approach could be applied to this compound.

Reaction TypeModel SystemComputational MethodPredicted Energy Change (kcal/mol)Reference
CycloadditionPyrrolidine–propanal enamine + (E)-1-nitropropeneM06/6-31G(d,p)-5.9 (ΔG°) acs.org
DimerizationProtonated IsoindenoneB3LYP/6-311+G(d,p)-25.7 (ΔG, PCM-H₂O) core.ac.uk
ProtonationYnamide 1a + TfOHB3LYP/6-31G(d,p)-17.4 (ΔΔH⁰) rsc.org

This table is illustrative of the types of data generated in computational studies of related enamine and ynamide systems and suggests similar analyses could be applied to this compound.

The primary challenge is the computational cost of accurately modeling complex reaction systems, including explicit solvent effects and dynamic trajectories. However, as computational resources and methods continue to improve, in silico screening of reaction conditions and catalysts will become an increasingly powerful tool in the study of enamides.

Expansion of Applications in Complex Molecule Synthesis and Chemical Biology

The ultimate goal of developing new synthetic methods and understanding reactivity is their application in constructing molecules with valuable functions. While this compound itself is not a known bioactive molecule, its derivatives and the scaffolds it can generate hold significant potential.

Research has shown that derivatives of N-propylbut-2-enamide are intermediates in the synthesis of compounds targeting fluoroquinolone-resistant bacteria. google.com A patent describes the synthesis of deoxynybomycin (B1670259) (DNM) derivatives, where a related (Z)-3-iodo-N-propylbut-2-enamide is used as a key building block. google.com This highlights a clear path for future research: using this compound as a scaffold to generate new analogues of existing antibiotics to combat antimicrobial resistance.

Furthermore, a related structure, 2-(Naphthalen-1-yl-diazenyl)-3-hydroxy-N-propylbut-2-enamide, has been synthesized and evaluated for its cytotoxic activity against cancer cell lines. researchgate.net This suggests that the N-propylbut-2-enamide core can be incorporated into larger molecules to explore potential applications in medicinal chemistry. Future work should focus on creating libraries of diverse compounds derived from this compound for biological screening.

In the realm of chemical biology, the enamide functionality can be used in bioconjugation strategies. The development of bioorthogonal reactions—those that proceed selectively within a complex biological environment—is a major goal. wgtn.ac.nz The reactivity of the enamide in this compound could be harnessed for proximity-induced labeling of biomolecules, where the amino or amide group could serve to bring the molecule into proximity with a biological target before a selective reaction occurs on the enamide double bond. wgtn.ac.nz The challenge lies in tuning the reactivity and ensuring the stability of the enamide under physiological conditions.

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